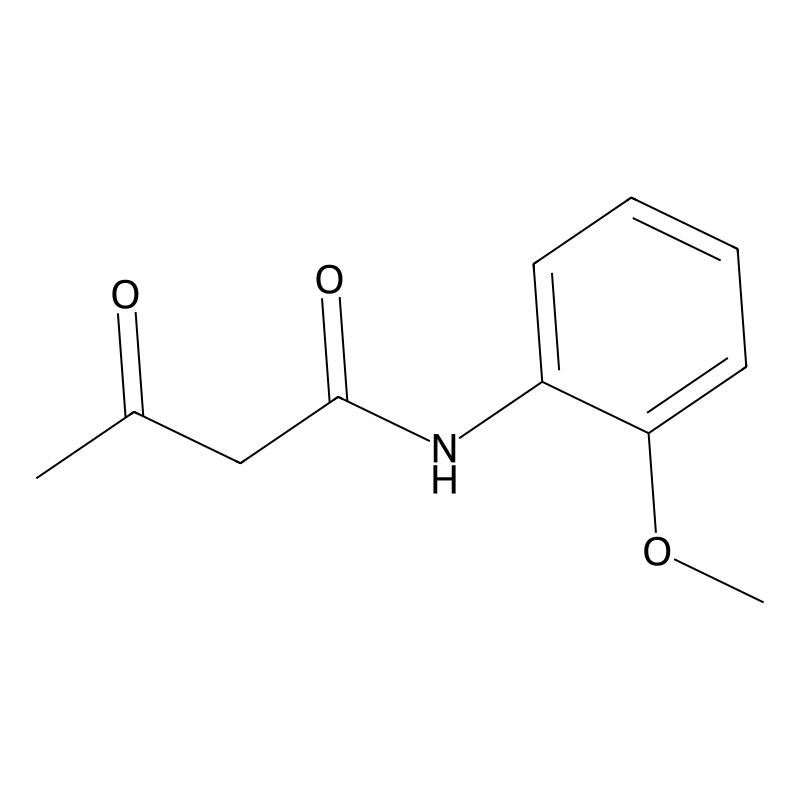N-(2-Methoxyphenyl)-3-oxobutanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(2-Methoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C₁₁H₁₃NO₃. It features a methoxy group attached to a phenyl ring, which is further linked to an oxobutanamide moiety. This compound is characterized by its unique structural features, which include a carbonyl group adjacent to the amide nitrogen, making it versatile for various
- While resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/N-2-Methoxyphenyl-3-oxobutanamide provide basic information about the compound's structure and properties, there is no mention of its use in scientific studies.
- Chemical suppliers focus on providing the compound for purchase, without mentioning any research applications [, ].
This lack of data suggests that N-(2-Methoxyphenyl)-3-oxobutanamide has not been extensively investigated in scientific research.
Further exploration might involve:
- Searching scientific databases like ScienceDirect or Scopus for research articles mentioning the compound name.
- Reaching out to chemical synthesis companies to inquire about potential research applications (ensure they are reputable sources).
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The oxo group can be reduced to yield alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as halogens or nucleophiles like amines and thiols.
These reactions illustrate the compound's potential for further derivatization and functionalization.
The synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide can be achieved through multiple methods:
- Condensation Reaction: A common approach involves the reaction of 2-methoxyaniline with ethyl acetoacetate under acidic conditions. This process typically forms an intermediate imine that is subsequently hydrolyzed to yield the desired product.
- Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, enhancing yields and reducing reaction times compared to traditional methods.
- Batch vs. Continuous Processes: In industrial settings, both batch and continuous production methods are employed, depending on the desired scale and efficiency of production .
N-(2-Methoxyphenyl)-3-oxobutanamide has potential applications in various fields:
- Pharmaceutical Development: Due to its biological activity and structural features, it may serve as a lead compound in drug discovery efforts targeting specific metabolic pathways.
- Organic Synthesis: Its reactive functional groups make it a valuable intermediate in the synthesis of more complex organic molecules.
- Research Tool: It could be utilized in studies exploring the mechanisms of enzyme inhibition or the development of new synthetic methodologies .
Research involving N-(2-Methoxyphenyl)-3-oxobutanamide has highlighted its interactions with various biological systems. Specifically, studies have indicated that it may act as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This interaction suggests that the compound could influence pharmacokinetics when co-administered with other drugs metabolized by these enzymes . Further interaction studies are essential to elucidate its full pharmacological profile.
Several compounds share structural similarities with N-(2-Methoxyphenyl)-3-oxobutanamide. These include:
- N-(2-Ethoxyphenyl)-3-oxobutanamide
- Similar structure but with an ethoxy substituent instead of methoxy.
- May exhibit different biological activities due to the altered electronic properties.
- N-(Phenyl)-3-oxobutanamide
- Lacks the methoxy group, potentially affecting solubility and reactivity.
- Serves as a baseline for comparing the effects of substituents on biological activity.
- N-(4-Methoxyphenyl)-3-oxobutanamide
- Features a para-methoxy substitution instead of ortho.
- Differences in steric hindrance may influence reactivity and interaction profiles.
Comparison TableCompound Name Key Features Biological Activity N-(2-Methoxyphenyl)-3-oxobutanamide Ortho-methoxy substitution CYP1A2 inhibitor N-(2-Ethoxyphenyl)-3-oxobutanamide Ethoxy group Potentially different activity N-(Phenyl)-3-oxobutanamide No methoxy group Baseline comparison N-(4-Methoxyphenyl)-3-oxobutanamide Para-methoxy substitution Varies based on substituent position
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-Methoxyphenyl)-3-oxobutanamide | Ortho-methoxy substitution | CYP1A2 inhibitor |
| N-(2-Ethoxyphenyl)-3-oxobutanamide | Ethoxy group | Potentially different activity |
| N-(Phenyl)-3-oxobutanamide | No methoxy group | Baseline comparison |
| N-(4-Methoxyphenyl)-3-oxobutanamide | Para-methoxy substitution | Varies based on substituent position |
This comparison highlights how variations in substituents can significantly affect both chemical behavior and biological activity.
Physical Description
XLogP3
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (77.93%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (17.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (72.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Butanamide, N-(2-methoxyphenyl)-3-oxo-: ACTIVE








